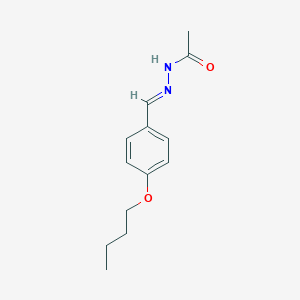

N'-(4-butoxybenzylidene)acetohydrazide

货号:

B403684

分子量:

234.29g/mol

InChI 键:

XCGSBPHPXBCUTL-GXDHUFHOSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N'-(4-Butoxybenzylidene)acetohydrazide is a synthetic Schiff base belonging to a class of organic compounds known for a wide spectrum of biological activities and research applications. This compound features the characteristic -NHN=CH- hydrazone functional group and is of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its potential as a multi-target bioactive agent. Structural analogs, specifically N'-benzylideneacetohydrazide derivatives, have demonstrated potent antitumor activity by inducing apoptosis and cell cycle arrest in various human cancer cell lines, such as colon, prostate, and lung carcinomas . The mechanism of action for related compounds involves the activation of executioner caspases, key enzymes in the apoptotic pathway, leading to programmed cancer cell death . Furthermore, closely related hydrazone compounds exhibit notable antidiabetic potential by acting as inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which can help manage post-prandial blood glucose levels . Similar Schiff bases have also been investigated for their antiglycation properties , potentially inhibiting the formation of Advanced Glycation End-products (AGEs) that contribute to diabetic complications . The synthesis typically involves an acid-catalyzed condensation reaction between a substituted benzaldehyde and acetohydrazide . Researchers utilize this compound as a versatile building block or a lead structure for developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29g/mol |

IUPAC 名称 |

N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-3-4-9-17-13-7-5-12(6-8-13)10-14-15-11(2)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b14-10+ |

InChI 键 |

XCGSBPHPXBCUTL-GXDHUFHOSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C=NNC(=O)C |

手性 SMILES |

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C |

规范 SMILES |

CCCCOC1=CC=C(C=C1)C=NNC(=O)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Anti-Inflammatory Activity

Hydrazones with electron-withdrawing or bulky substituents on the benzylidene ring often exhibit enhanced anti-inflammatory effects. Key comparisons include:

Key Findings :

- The 4-chloro substitution (as in 9d and 4f) improves anti-inflammatory activity, likely due to enhanced electron-withdrawing effects stabilizing the hydrazone bond .

- Lipophilic groups (e.g., butoxy) may improve pharmacokinetics but require balancing with solubility for optimal efficacy.

Anticancer Activity

Benzothiazole-containing acylhydrazones demonstrate notable anticancer properties:

Key Findings :

- Electron-deficient aromatic rings (e.g., 4-fluoro, 4-chloro) enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition .

- The acetohydrazide scaffold’s flexibility allows for diverse substitutions, enabling selective targeting of cancer cells.

Central Nervous System (CNS) Activity

Hydrazones with heterocyclic moieties exhibit CNS-modulating effects:

Key Findings :

- Bulky substituents (e.g., trifluoromethoxy) improve binding to CNS targets like xanthine oxidase .

- Bromine at the 4-position (4l) enhances antidepressant activity, possibly via serotonin reuptake modulation .

SAR Trends

- Electron-Withdrawing Groups (EWGs): 4-Cl, 4-NO₂, and 4-CF₃ substituents enhance anti-inflammatory and enzyme-inhibitory activities by stabilizing the hydrazone bond and improving target binding .

- Lipophilic Substituents : 4-Butoxy or 4-methylbenzyloxy groups improve bioavailability but may reduce aqueous solubility .

- Heterocyclic Integration : Incorporation of benzothiazole or triazole rings diversifies biological activity, enabling anticancer or antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。